1-(4-Nitrophenyl)-1,4-diazepane

Vue d'ensemble

Description

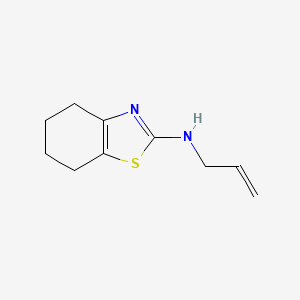

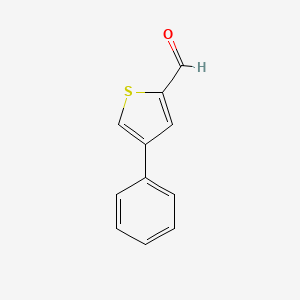

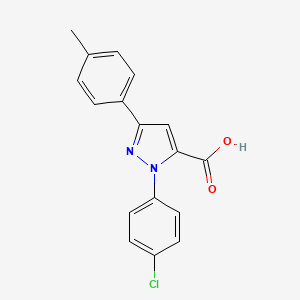

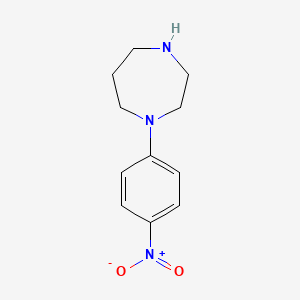

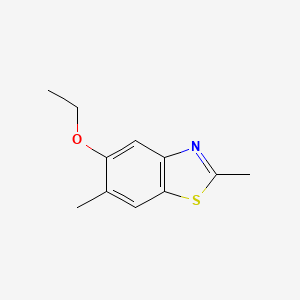

“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .Chemical Reactions Analysis

Compounds with nitrophenyl groups, like “this compound”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .Applications De Recherche Scientifique

Chemical Structure and Reactivity

1-(4-Nitrophenyl)-1,4-diazepane derivatives have been employed in the synthesis of complex molecular structures, illustrating the versatility of these compounds in chemical synthesis. For instance, the iron(III) complexes of bis(phenolate) ligands, including derivatives of 1,4-diazepane, were studied as structural and reactive models for intradiol-cleaving enzymes. These complexes exhibit unique absorption spectral features and electrochemical properties, providing insights into the electronic structure and reactivity of enzyme analogs (Mayilmurugan et al., 2010).

Catalytic Applications

The catalytic capabilities of this compound derivatives have also been explored. Manganese(III) complexes of 1,4-diazepane derivatives demonstrated effectiveness in olefin epoxidation reactions, showcasing the influence of ligand Lewis basicity on the reactivity and selectivity of these catalytic processes. Such studies highlight the potential of these compounds in fine chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Structural Analysis and Material Science

In material science and structural chemistry, the solid-phase synthesis and crystal structure analysis of this compound derivatives provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds. These insights are crucial for the design of new materials with specific optical, electronic, or mechanical properties (Anthal et al., 2014).

Biological and Medicinal Chemistry Research

In the realm of biological and medicinal chemistry, this compound derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis and evaluation of these compounds have led to the identification of molecules with significant biological activity, providing a foundation for the development of new therapeutic agents (Verma et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a similar structure, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives, which are structurally similar to 1-(4-nitrophenyl)-1,4-diazepane, have target selectivity characterized by their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

This compound is hydrolyzed by these enzymes to yield 4-nitrophenol and butyric acid .

Pharmacokinetics

It’s known that similar compounds, such as apixaban, have quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action .

Result of Action

It’s known that similar compounds, such as 4-nitrophenyl butyrate, are hydrolyzed by enzymes to yield 4-nitrophenol and butyric acid .

Action Environment

It’s known that the catalytic reduction of 4-nitrophenol, a structurally similar compound, in the presence of various reducing agents, is widely used to examine the activity of catalytic nanostructures in an aqueous environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(4-Nitrophenyl)-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in cellular redox states. Additionally, this compound can form complexes with metal ions, influencing its reactivity and stability in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mammalian cells, this compound was found to modulate the activity of NADPH-oxidase, leading to changes in superoxide production and oxidative stress responses . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it has been reported to inhibit the activity of NADH-oxidase by binding to its active site, thereby reducing the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the pentose phosphate pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can significantly impact its biochemical activity and effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-(4-nitrophenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQIZDGKPDHEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407851 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214124-83-1 | |

| Record name | 1-(4-nitrophenyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)